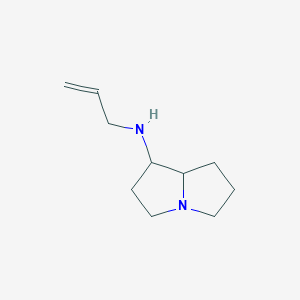

N-Allylhexahydro-1H-pyrrolizin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

N-prop-2-enyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |

InChI |

InChI=1S/C10H18N2/c1-2-6-11-9-5-8-12-7-3-4-10(9)12/h2,9-11H,1,3-8H2 |

InChI Key |

XRRJJWYCEVIHJE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1CCN2C1CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Allylhexahydro 1h Pyrrolizin 1 Amine and Analogous Hexahydropyrrolizine Systems

Established Synthetic Pathways to the Hexahydro-1H-pyrrolizine Scaffold

The construction of the pyrrolizidine (B1209537) framework is a central theme in heterocyclic chemistry. Strategic approaches often focus on key bond-forming steps that assemble the bicyclic structure from simpler acyclic or monocyclic precursors. researchgate.net These methods include condensations, cycloadditions, rearrangements, and various metal-mediated or radical processes. researchgate.net

Electrochemical synthesis offers a green and efficient alternative to traditional chemical reagents for inducing radical reactions. chemistryviews.orgrsc.org While direct electrolytic reduction of pyrrolidine (B122466) derivatives to form the bicyclic pyrrolizidine system is not a commonly cited mainstream method, electrochemical approaches are highly relevant for synthesizing the precursor pyrrolidine rings. A notable example is the electrochemical Hofmann–Löffler–Freytag (HLF) reaction, which converts aliphatic amines into pyrrolidines. chemistryviews.org

This method uses an electrochemical procedure to generate N-centered radicals directly from tosyl-protected amines under mild conditions. chemistryviews.org The reaction can be performed in an undivided cell with inexpensive graphite (B72142) and steel electrodes, where the N-radical is formed at the anode and the necessary base is generated at the cathode. chemistryviews.org This radical then undergoes a 1,5-hydrogen atom transfer (HAT) followed by ring closure to yield the pyrrolidine ring, a critical component of the hexahydropyrrolizine scaffold. chemistryviews.org The scalability and potential for use in continuous flow reactors make this an attractive modern method for precursor synthesis. chemistryviews.org

Anionic cyclization provides a powerful and robust method for constructing the pyrrolizidine skeleton with a high degree of stereocontrol, particularly for producing derivatives with substitution at the 7a-position. thieme-connect.comthieme-connect.com A pivotal strategy begins with inexpensive and readily available chiral precursors like L-proline or D-proline. thieme-connect.comthieme-connect.com

In a representative synthesis, proline is reacted with a chiral epoxide, such as (R)-epichlorohydrin, to install a side chain containing a chiral center. thieme-connect.com This newly introduced stereocenter then directs the stereochemical outcome of the key anionic cyclization step. thieme-connect.com The cyclization is hypothesized to proceed via a configurationally unstable carbanion that adopts a less sterically hindered configuration before the final ring-closing occurs, thus ensuring high diastereoselectivity. thieme-connect.com This robust and adaptable methodology allows for the production of various stereoisomers of 7a-substituted pyrrolizidine derivatives, including valuable 7a-hydroxymethyl pyrrolizidines. thieme-connect.comcolab.ws This approach has been successfully applied to the synthesis of key intermediates for KRAS (Kirsten rat sarcoma) inhibitors, such as trans-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. thieme-connect.com

| Starting Materials | Key Reagent | Product Type | Stereocontrol Source | Ref. |

| D-Proline, (R)-Epichlorohydrin | Na₂CO₃, MeOH | 7a-Substituted Pyrrolizidine | Chiral center on side chain | thieme-connect.com |

| L-Proline, (S)-Epichlorohydrin | Na₂CO₃, MeOH | 7a-Substituted Pyrrolizidine | Chiral center on side chain | thieme-connect.com |

The 1,3-dipolar cycloaddition is one of the most powerful and versatile methods for constructing the five-membered pyrrolidine ring integral to the hexahydropyrrolizine scaffold. acs.orgnih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile, leading to the pyrrolizidine core in a highly regio- and stereoselective manner. nih.govacs.org The reaction can generate up to four new contiguous stereocenters in a single step. acs.orgnih.gov

Azomethine ylides are often generated in situ from the decarboxylative condensation of an α-amino acid (like proline or glycine) with an aldehyde or ketone. acs.org The subsequent [3+2] cycloaddition with a suitable dipolarophile, such as a maleimide (B117702) derivative, efficiently assembles the bicyclic system. acs.org This strategy has been employed in multicomponent reactions to create diverse libraries of spiro-pyrrolidines and pyrrolizines. acs.org The development of catalytic, enantioselective versions of this reaction has become a major focus, using chiral metal complexes to control the stereochemical outcome with high precision. acs.orgrsc.org For example, copper(I) and silver(I) complexes with chiral ligands have been shown to catalyze the reaction with excellent enantio- and diastereoselectivity. acs.orgacs.org

| Catalyst / Ligand System | Dipolarophile | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |

| AgOAc / (S)-QUINAP | Various iminoesters | up to 92% | --- | up to 96% | acs.org |

| Cu(CH₃CN)₄ClO₄ / (R)-Fesulphos | N-Phenylmaleimide | 95% | >99:1 | 99% | acs.org |

| Cu(CH₃CN)₄ClO₄ / (R)-Fesulphos | N-Ethylmaleimide | 96% | >99:1 | 99% | acs.org |

Cascade reactions, which involve two or more sequential transformations in a single pot, offer high efficiency and atom economy for the synthesis of complex molecules. nih.gov When initiated by a C-H bond functionalization or activation step, these cascades provide a streamlined route to fused heterocyclic systems like pyrrolizines, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org

One such strategy involves the reaction of N-alkoxycarbamoyl pyrroles with CF₃-ynones. rsc.orgrsc.org In this process, the N-alkoxycarbamoyl group acts as a transferable directing group. rsc.org A rhodium catalyst first directs the alkenylation of the pyrrole (B145914) C-H bond. This is followed by an intramolecular nucleophilic addition and a simultaneous cleavage and transfer of the directing group to form the pyrrolizine ring system. rsc.org This method is notable for its divergent nature, as the transferred functional group on the product can be further transformed into a variety of other useful moieties. rsc.org Palladium-catalyzed cascade transformations of functionalized alkynes have also been developed to construct pyrrolizine- and indolizine-fused heterocycles with high skeletal diversity. acs.org

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of cyclization reactions to form heterocyclic scaffolds. researchgate.net For pyrrolizidine synthesis, copper-catalyzed radical cascade cyclizations have emerged as a particularly effective and atom-economical strategy. bohrium.comresearchgate.net

This approach can involve a cycloaddition reaction between easily accessible starting materials, such as N-substituted pyrrole-2-carboxaldehydes and N-substituted maleimides. bohrium.com In the presence of a copper catalyst and a radical initiator like di-tert-butyl peroxide (DTBP), a cascade process is initiated. bohrium.com Mechanistic studies suggest the reaction proceeds via a radical pathway, leading to the formation of succinimide-fused pyrrolizidines with a compact and strained scaffold. bohrium.comresearchgate.net This method demonstrates high efficiency, excellent diastereoselectivity, and broad functional group tolerance. researchgate.net Furthermore, the protocol has been shown to be scalable to the gram level with comparable efficiency, highlighting its synthetic utility. bohrium.com Other copper-catalyzed radical cascades, such as the 1,2-dicarbonylative cyclization of alkenes, further demonstrate the power of this approach to build complex ring systems from simple precursors. nih.gov

| Catalyst | Oxidant/Initiator | Substrates | Product Type | Ref. |

| Cu(OAc)₂ | DTBP | N-substituted pyrrole-2-carboxaldehydes, N-substituted maleimides | Fused-ring pyrrolizine | bohrium.com |

| Copper Salt | --- | 4-aryl-1-butenes, Alkyl bromides, CO | α-tetralones | nih.gov |

| Copper Acetate | Eosin Y (photocatalyst) | N-propargylindoles, Cyclic ethers | 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones | nih.gov |

Enantioselective Synthesis and Chiral Resolution Strategies for Hexahydropyrrolizine Derivatives

Given the chirality of the hexahydropyrrolizine core, the development of methods to control the absolute stereochemistry is of paramount importance. This is achieved through two primary strategies: direct enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective synthesis aims to create a single enantiomer directly. This can be accomplished by using chiral starting materials from the "chiral pool," such as L-proline, which imparts its stereochemistry onto the final product. nih.gov Many syntheses of pyrrolizidine alkaloids rely on this approach, using naturally occurring chiral molecules like amino acids or carbohydrates as their foundation. nih.govnih.gov An alternative and powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to induce enantioselectivity. As discussed previously, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for producing enantioenriched pyrrolidine and pyrrolizidine scaffolds. acs.orgnih.gov

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent pure enantiomers. wikipedia.org A common classical method is the crystallization of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure carboxylic acid (e.g., tartaric acid). wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound.

Another powerful technique is kinetic resolution, where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other. rsc.org This results in an enantiomerically enriched product and unreacted starting material that is enriched in the opposite enantiomer. rsc.org Enzymatic methods are often employed for this purpose, offering high selectivity under mild conditions. rsc.org Additionally, chiral column chromatography is a modern analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase.

Application of Chiral Auxiliaries and Asymmetric Catalysts (e.g., Ru-based)

Achieving enantioselectivity is a critical challenge in the synthesis of complex chiral molecules. Asymmetric synthesis, which favors the formation of a specific stereoisomer, is paramount. This is often accomplished through the use of either chiral auxiliaries or asymmetric catalysts.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org This strategy involves attaching the auxiliary to an achiral substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org For the synthesis of pyrrolidine-based structures, proline and its derivatives are often employed as versatile chiral synthons. rsc.orgcapes.gov.br Pyrrolidine-based chiral auxiliaries have been successfully used in asymmetric aldol (B89426) and alkylation reactions to create new stereocenters with high selectivity. researchgate.net

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. rsc.org This approach is often more atom-economical. Transition metal catalysts, particularly those based on ruthenium, have proven highly effective in the synthesis of heterocyclic systems like pyrrolidines and pyrrolizidines. nih.govnih.gov Ruthenium-catalyzed reactions, such as asymmetric hydrogenation, cycloisomerization, and oxidative annulation, provide powerful methods for constructing the core structure with high stereocontrol. nih.govnih.govorganic-chemistry.org For instance, ruthenium-catalyzed diastereoselective synthesis has been developed to produce fully substituted pyrrolidines from anilines and diazo pyruvates under mild conditions. nih.gov

Below is a table summarizing selected catalytic systems used in the synthesis of pyrrolizidine-related scaffolds.

| Catalyst System | Reaction Type | Application/Outcome |

| [CpRu(CH₃CN)₃]PF₆ | Cycloisomerization / 6π-Cyclization | Forms unsaturated ketones/aldehydes from propargyl diynols, which are precursors for pyridines and other heterocycles. organic-chemistry.orgresearchgate.net |

| [RuCl₂(mesitylene)]₂ with (S,S)-DPAE | Asymmetric Transfer Hydrogenation | Used in the dynamic kinetic resolution for the asymmetric synthesis of the alkaloid alexine, a polyhydroxylated pyrrolizidine. nih.gov |

| Ruthenium Carbene Complexes (e.g., Grubbs I) | Ring-Closing Metathesis (RCM) | Constructs hexahydroazocine scaffolds which are precursors to pyrrolizidines via subsequent transannular iodoamination. nih.gov |

Specific Synthetic Routes and Precursor Utilization for N-Allylhexahydro-1H-pyrrolizin-1-amine

The synthesis of a specific target like this compound involves strategies for both constructing the core hexahydropyrrolizine skeleton and introducing the N-allyl group.

Integration of Allyl Moieties in Pyrrolidine-Based Precursors

The allyl group can be introduced at various stages of the synthesis, either onto a pre-formed pyrrolidine ring or during its construction. One effective strategy is the diastereoselective synthesis of pyrrolidines from readily available chiral N-allyl oxazolidine (B1195125) precursors. nih.govcapes.gov.br This method builds the pyrrolidine ring through a tandem hydrozirconation and Lewis acid-mediated cyclization sequence. nih.gov

Another common approach involves the N-alkylation of a pyrrolidine-containing intermediate. For example, a precursor with a secondary amine can be reacted with an allyl halide, such as allyl bromide, to install the N-allyl group. mdpi.com The development of asymmetric methods for synthesizing N-substituted allylic amines, for instance through copper-catalyzed reactions, provides a direct route to chiral building blocks where the nitrogen is already allylated. louisiana.edu

| Method | Precursor Type | Reagents | Key Transformation |

| Cyclization | Chiral N-allyl oxazolidine | 1. Schwartz's reagent (Cp₂ZrHCl) 2. Lewis Acid (e.g., BF₃·OEt₂) | Hydrozirconation followed by stereoselective cyclization to form the pyrrolidine ring. nih.gov |

| N-Alkylation | Pyrrolidine derivative with a secondary amine | Allyl bromide, Base (e.g., K₂CO₃) | Direct attachment of the allyl group to the nitrogen atom. mdpi.com |

| Asymmetric Amination | Allylic substrates and hydroxylamines | Copper catalyst and chiral ligand | Direct formation of a chiral N-allyl amine moiety. louisiana.edu |

Divergent Synthetic Strategies Leading to N-Functionalized Hexahydropyrrolizines

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. figshare.comnih.gov This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Instead of pursuing a single target molecule, a divergent route allows for the rapid generation of numerous analogues. rsc.orgresearchgate.net

In the context of N-functionalized hexahydropyrrolizines, a divergent strategy would involve the synthesis of a common hexahydropyrrolizine core, which can then be elaborated in the final steps. For example, a precursor like hexahydro-1H-pyrrolizin-1-amine could be synthesized and then reacted with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to create a library of N-functionalized derivatives, including the target N-allyl compound.

Recent advances have demonstrated palladium-catalyzed cascade transformations of functionalized alkynes to create diverse pyrrolizine- and indolizine-fused heterocycles, showcasing how skeletal diversity can be achieved from a common starting material. figshare.comnih.govresearchgate.net Another approach involves C-H bond functionalization of pyrroles, where a directing group can be transferred and transformed, leading to a variety of pyrrolizine derivatives. rsc.org This highlights the principle of using a common scaffold to diverge into multiple, structurally distinct products. By applying this logic, a library of N-functionalized hexahydropyrrolizines can be efficiently generated to explore their chemical and biological properties.

Chemical Reactivity and Functional Derivatization of N Allylhexahydro 1h Pyrrolizin 1 Amine

Reactivity of the Pyrrolizine Bicyclic Amine System

While no studies specifically detail the reactivity of N-Allylhexahydro-1H-pyrrolizin-1-amine, the general reactivity of bicyclic amines can be inferred. The nitrogen atom's lone pair of electrons typically imparts nucleophilic and basic properties to the molecule. msu.edu

Nucleophilic and Electrophilic Transformations

For a molecule like this compound, the nitrogen atom would be the primary site for nucleophilic attack on electrophiles. Reactions such as alkylation, acylation, and arylation would be expected to occur at this position. msu.edu However, without specific studies, the outcomes of such reactions, including potential side reactions or rearrangements involving the bicyclic core or the allyl group, remain speculative.

Electrophilic transformations would likely target areas of higher electron density. The double bond of the N-allyl group is a potential site for electrophilic addition reactions. Again, the interplay between the amine and the pyrrolizine core could influence the regioselectivity and stereoselectivity of such reactions, but no specific examples are documented for this compound.

Cyclization and Rearrangement Processes

The presence of both a nucleophilic amine and an electrophilic allyl group within the same molecule suggests the potential for intramolecular cyclization reactions. Such processes are known for related N-allyl enamines, which can undergo transformations like intramolecular carbocupration. researchgate.net However, the specific conditions required to induce such reactions in this compound, and the resulting products, have not been investigated. Rearrangement processes, common in complex alkaloid structures, also remain unexplored for this specific molecule.

Strategies for the Preparation of Novel this compound Derivatives

The synthesis of novel derivatives of this compound would logically proceed through modification of its two main functional components: the allyl moiety and the pyrrolizine core.

Modification at the Allyl Moiety

The double bond of the allyl group is a prime target for functionalization. Potential reactions could include:

Oxidation: Reactions like epoxidation or dihydroxylation would introduce oxygenated functional groups.

Reduction: Hydrogenation would convert the allyl group to a propyl group.

Addition Reactions: Halogenation or hydrohalogenation could add functionality across the double bond.

These modifications would yield a range of derivatives with altered steric and electronic properties.

Functionalization of the Pyrrolizine Core

Modifying the saturated bicyclic pyrrolizine core is generally more challenging and would likely require harsher reaction conditions. Potential strategies, drawn from general alkaloid chemistry, might include:

C-H Activation: Direct functionalization of the carbon skeleton, though often difficult to achieve selectively.

Ring-Opening Reactions: Cleavage of one of the rings to introduce new functional groups, followed by recrystallization.

Oxidation: Introduction of carbonyl or hydroxyl groups at various positions on the ring system.

Research on the synthesis of other novel pyrrolizine derivatives for applications such as antitumor agents demonstrates the core's capacity for complex functionalization, though these examples start from different precursors. researchgate.net

Catalytic Applications and Organic Transformations Facilitated by N Allyhexahydro 1h Pyrrolizin 1 Amine

N-Allylhexahydro-1H-pyrrolizin-1-amine Analogues as Chiral Organocatalysts

The fundamental characteristic of the hexahydro-1H-pyrrolizin-1-amine scaffold is its rigid, chiral structure, which can be exploited to create a well-defined stereochemical environment for asymmetric reactions. By functionalizing this amine core, it is possible to develop sophisticated organocatalysts that can effectively control the stereochemical outcome of a reaction.

Catalysis in Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great importance for the synthesis of chiral β-nitro alcohols, which are versatile precursors to other valuable compounds like amino alcohols and α-hydroxy carboxylic acids.

Chiral bifunctional organocatalysts, which possess both a basic site (like an amine) to deprotonate the nitroalkane and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide group) to activate the carbonyl compound, have proven to be highly effective for this transformation. While specific data on this compound is unavailable, bifunctional amine-thiourea catalysts have been successfully employed in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, yielding products with good yield and moderate to good enantioselectivity. beilstein-journals.orgnih.gov For instance, a chiral bifunctional amine-thiourea catalyst was used to produce 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with yields up to 75% and enantiomeric excesses (ee) up to 73%. beilstein-journals.org

The proposed mechanism involves the amine moiety of the catalyst deprotonating the nitroalkane, while the thiourea group activates the carbonyl electrophile through hydrogen bonding, orienting the reactants in a chiral environment to favor the formation of one enantiomer.

Table 1: Performance of a Bifunctional Amine-Thiourea Catalyst in the Asymmetric Henry Reaction of 1H-pyrrole-2,3-diones

| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | N-benzyl-1H-pyrrole-2,3-dione | 75 | 73 |

| 2 | N-methyl-1H-pyrrole-2,3-dione | 68 | 65 |

This table is generated based on data for a representative bifunctional amine-thiourea catalyst. beilstein-journals.org

Promotion of Aza-Michael Additions

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for constructing carbon-nitrogen bonds. Organocatalysts based on chiral amines are widely used to control the stereochemistry of this reaction, leading to the formation of enantioenriched β-amino carbonyl compounds.

Pyrrolidine-based organocatalysts, structurally related to the pyrrolizidine (B1209537) core, have been shown to be highly effective in promoting asymmetric aza-Michael reactions. For example, a bifunctional squaramide catalyst was developed for the cascade aza-Michael/Michael reaction between nitroalkenes and tosylaminomethyl enones, producing highly functionalized chiral pyrrolidines in good yields (up to 99%), with good diastereoselectivities (up to 91:9 dr) and excellent enantioselectivities (up to >99% ee). rsc.org Similarly, cinchona alkaloid-based primary amines have catalyzed cascade aza-Michael-aldol reactions to afford highly functionalized chiral pyrrolizines in good yields (70–91%) with excellent stereocontrol (≈92% ee, >20:1 dr). beilstein-journals.org

The catalytic cycle typically involves the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde or ketone and the secondary amine of the catalyst. This activation lowers the LUMO of the electrophile, facilitating the stereoselective attack of the nitrogen nucleophile.

Development of Chiral Bifunctional Organocatalysts

The efficacy of chiral amine catalysts is significantly enhanced by introducing a second functional group that can interact with the other reactant, creating a bifunctional catalyst. rsc.org This dual activation strategy is a cornerstone of modern organocatalysis. A molecule like this compound serves as an excellent starting point for creating such catalysts. The primary amine can be readily converted into a hydrogen-bond donating group, such as a thiourea or squaramide.

These bifunctional catalysts operate by simultaneously activating both the nucleophile and the electrophile. beilstein-journals.org For example, in a thiourea-based catalyst, the basic amine site can activate the nucleophile, while the acidic N-H protons of the thiourea moiety activate the electrophile through hydrogen bonding. This dual activation within a single chiral molecule creates a highly organized transition state, leading to high levels of stereocontrol. The synthesis of such catalysts often involves straightforward amide or thiourea formation reactions from a chiral diamine precursor. nih.gov

Heterogeneous Catalysis and Immobilization Techniques

A significant drawback of homogeneous organocatalysts is their often-difficult separation from the reaction mixture, which can hinder their application in large-scale industrial processes. Immobilizing the catalyst on a solid support provides a practical solution, enabling easy recovery and recycling.

Anchoring on Solid Supports (e.g., SBA-15) for Enhanced Efficiency

Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports for catalyst immobilization due to their high surface area, large and uniform pore size, and thermal and mechanical stability. rsc.org Chiral organocatalysts can be anchored to the surface of SBA-15 through covalent linkages. This is typically achieved by first functionalizing the silica surface with a linker molecule, such as an organosilane, and then attaching the catalyst.

For example, a chiral Fe(III) complex has been grafted onto a functionalized mesoporous SBA-15 support. This heterogeneous catalyst was effective in the enantioselective aminolysis of racemic epoxides, producing chiral β-amino alcohols in high yields and with excellent enantioselectivity (>99% ee). rsc.org The immobilization of a chiral oxazaborolidine complex within the channels of SBA-15 has also been demonstrated for the asymmetric reduction of prochiral ketones, with the heterogeneous catalyst showing activity comparable to its homogeneous counterpart. nih.gov These examples highlight the potential for immobilizing catalysts with a core structure similar to this compound.

Recycling and Reusability Studies of Immobilized Catalysts

A key advantage of immobilized catalysts is their potential for recycling and reuse, which can significantly reduce costs and waste. After the reaction is complete, the solid-supported catalyst can be easily separated by filtration, washed, and reused in subsequent reaction cycles.

Studies on SBA-15 supported catalysts have demonstrated their excellent reusability. For instance, the aforementioned chiral Fe(III)-SBA-15 catalyst was recovered and reused for five consecutive cycles without a considerable loss in its catalytic activity or selectivity. rsc.org In another study, a quinine (B1679958) thiourea organocatalyst immobilized on SBA-15 was successfully recycled. researchgate.net The longevity of the immobilized catalyst is a critical factor for its practical application and is often a focus of research in this area.

Table 2: Reusability of a Representative Immobilized Chiral Catalyst on SBA-15

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 98 | >99 |

| 2 | 98 | >99 |

| 3 | 97 | 99 |

| 4 | 96 | 99 |

This table is illustrative and based on typical performance data for well-designed SBA-15 supported catalysts. rsc.org

Advanced Analytical and Computational Methodologies in N Allylhexahydro 1h Pyrrolizin 1 Amine Research

Chromatographic Method Development for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for the separation and purification of N-Allylhexahydro-1H-pyrrolizin-1-amine and its derivatives. The development of robust methods is critical for ensuring the chemical integrity of synthesized compounds and for isolating specific isomers that may exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) Methodologies for Derivatives

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound derivatives. The versatility of HPLC allows for the development of tailored methods for purity assessment and the separation of stereoisomers. Chiral HPLC, in particular, is essential for resolving enantiomeric and diastereomeric mixtures, which is often a critical step in pharmaceutical research.

Method development typically involves the screening of various stationary phases and mobile phase compositions to achieve optimal separation. For pyrrolizidine (B1209537) alkaloids and their analogues, reversed-phase columns (such as C18) are commonly employed for purity analysis, while chiral stationary phases (CSPs) are required for isomeric separations.

Table 1: Illustrative HPLC Methodologies for Chiral Separation

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Stationary Phase | Chiralpak AD-H | Chiralcel OD-H | Lux Cellulose-1 |

| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (85:15) | Acetonitrile/Methanol (50:50) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 210 nm | UV at 220 nm | Mass Spectrometry (MS) |

| Application | Enantiomeric separation | Diastereomeric resolution | High-throughput screening |

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The unambiguous determination of the three-dimensional structure of novel this compound derivatives relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools in this regard.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the molecular skeleton. More complex structures, however, necessitate the use of two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between atoms. The Nuclear Overhauser Effect (NOE) is particularly crucial for determining the relative stereochemistry of the molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the compound's structure and can be used to differentiate between isomers.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into the behavior of molecules at the atomic level. These in silico approaches complement experimental data and can guide the design of new derivatives with desired properties.

Conformational Analysis and Energetics

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound and its derivatives involves identifying the stable low-energy conformations and the energy barriers between them. Techniques such as Density Functional Theory (DFT) are employed to calculate the potential energy surface of the molecule, revealing the most probable shapes it will adopt. This understanding is critical for rationalizing its interaction with biological targets.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By modeling the reaction pathways for the synthesis or transformation of this compound, researchers can identify key intermediates and transition states. The calculation of activation energies helps to predict the feasibility of a proposed reaction and can guide the optimization of reaction conditions. This predictive power accelerates the development of efficient synthetic routes.

In Silico Ligand-Target Docking and Binding Affinity Predictions

For derivatives of this compound with potential therapeutic applications, understanding their interaction with biological macromolecules is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Following docking, binding affinity predictions can be made using various scoring functions and more rigorous methods like Molecular Dynamics (MD) simulations. These predictions help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Table 2: Representative In Silico Docking and Binding Affinity Data

| Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

|---|---|---|---|---|

| Derivative A | Acetylcholinesterase | -9.2 | 50 nM | Trp84, Tyr334 |

| Derivative B | M1 Muscarinic Receptor | -8.5 | 120 nM | Tyr106, Asn382 |

Emerging Research Frontiers and Future Perspectives for N Allylhexahydro 1h Pyrrolizin 1 Amine

Rational Design and Synthesis of Next-Generation Pyrrolizine-Based Compounds

The rational design of new pyrrolizine-based compounds focuses on strategically modifying the core structure to enhance potency, selectivity, and therapeutic efficacy for specific biological targets. This involves creating derivatives that can serve as anticancer, anti-inflammatory, or neuroprotective agents. pharaohacademy.comresearch-nexus.netnih.gov

One successful strategy involves designing pyrrolizine-5-carboxamides. Researchers have synthesized novel sets of these compounds and evaluated their anticancer potential against various human cancer cell lines, including breast (MCF-7), lung (A549), and liver (Hep3B). nih.gov The design principle often involves hybridizing the pyrrolizine scaffold with other known pharmacophores to create multi-target agents. For instance, combining the pyrrolizine structure with urea (B33335) has been shown to produce a broad-spectrum anticancer agent. nih.gov

Key to advancing this field is the development of innovative synthetic methodologies. Recent progress includes the divergent synthesis of functionalized pyrrolizines through C-H bond functionalization of pyrroles. rsc.org This method utilizes a cascade process initiated by C-H bond activation, allowing for the creation of structurally diverse and biologically interesting derivatives from simple starting materials. rsc.org Another approach involves an isothiourea-catalyzed intramolecular Michael addition-lactonisation and ring-opening sequence to produce cis-pyrrolizine carboxylate derivatives with excellent stereocontrol. rsc.org These advanced synthetic routes are crucial for building libraries of next-generation compounds for screening and development.

Table 1: Examples of Rationally Designed Pyrrolizine Derivatives and Their Activities

| Compound Type | Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrrolizine-based Cholinesterase Inhibitors | Alzheimer's Disease (hAChE/hBChE) | Compound 10 showed high selectivity for hAChE (Ki = 1.47 μM); Compound 11 showed dual inhibition of hAChE (Ki = 0.40 μM) and hBChE (Ki = 0.129 μM). | research-nexus.netnih.gov |

| Pyrrolizine-5-carboxamides | Anticancer (A549, Hep3B) | Compound 12b was most active against A549 and Hep3B cell lines and exhibited high COX-2 inhibitory activity (IC50 = 0.1 µM). | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Avenues

The pyrrolizine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable range of biological activities, including anti-inflammatory, anticancer, nootropic, antibacterial, and antiviral effects. pharaohacademy.comresearchgate.net Research is actively expanding beyond these known applications to identify novel biological targets and open new therapeutic avenues.

One major area of exploration is in cancer therapy. Pyrrolizine derivatives have been shown to act through various mechanisms, such as DNA alkylation, inhibition of cyclooxygenase (COX) enzymes, and targeting specific kinases. pharaohacademy.comresearchgate.net For example, certain pyrrolizine-5-carboxamides are potent and selective inhibitors of COX-2, an enzyme often overexpressed in tumors. nih.gov Others have been found to induce apoptosis (programmed cell death) through the activation of caspase-3/7, highlighting their potential as targeted anticancer agents. nih.govnih.gov

Another promising frontier is the treatment of neurodegenerative diseases like Alzheimer's. Scientists have designed and synthesized pyrrolizine compounds that act as cholinesterase inhibitors, a key strategy in managing Alzheimer's symptoms. research-nexus.netnih.gov Specific derivatives have shown high selectivity for acetylcholinesterase (AChE) or dual inhibitory effects against both AChE and butyrylcholinesterase (BChE), which could offer a broader therapeutic benefit. research-nexus.netnih.gov Furthermore, computational studies have predicted that pyrrolizidine (B1209537) alkaloids may act as antagonists for the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1), suggesting a potential role in modulating neuro-oncological pathways. nih.gov

The diverse mechanisms of action for pyrrolizine compounds are summarized below:

Table 2: Investigated Mechanisms of Action for Pyrrolizine Derivatives

| Mechanism of Action | Therapeutic Area | Example Target(s) | Reference(s) |

|---|---|---|---|

| Enzyme Inhibition | Inflammation, Cancer | COX-1, COX-2, 5-LOX | pharaohacademy.commdpi.com |

| DNA Alkylation/Binding | Cancer | DNA | researchgate.net |

| Kinase Inhibition | Cancer | Rac1 kinase, Oncogenic kinases | pharaohacademy.comresearchgate.net |

| Apoptosis Induction | Cancer | Caspase-3/7 Activation | nih.govnih.gov |

| Receptor Antagonism | Neurology, Oncology | Muscarinic Acetylcholine Receptor M1 | nih.gov |

Advancements in Green Chemistry Approaches for Pyrrolizine Synthesis

The principles of green chemistry—aimed at designing chemical processes that reduce or eliminate the use and generation of hazardous substances—are becoming increasingly important in pharmaceutical synthesis. While specific green methodologies for N-Allylhexahydro-1H-pyrrolizin-1-amine are not yet widely documented, advancements in the synthesis of the parent pyrrole (B145914) ring and related heterocycles point toward future directions. semanticscholar.org

Key green strategies applicable to pyrrolizine synthesis include:

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing waste, saving time, and improving atom economy. MCRs are a powerful tool for synthesizing nitrogen-containing heterocycles. researchgate.net

Use of Organocatalysts: Employing small organic molecules, such as L-proline, as catalysts can replace toxic heavy metals. researchgate.net Organocatalysts are often biodegradable, less sensitive to air and moisture, and more environmentally benign.

Eco-Friendly Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of safer alternatives like water or ethanol, or conduct reactions under solvent-free conditions. semanticscholar.orgresearchgate.net

Catalytic Dehydrogenation: Modern synthetic routes can utilize catalytic dehydrogenation of amino alcohols, a process that liberates hydrogen gas as the only byproduct, offering a clean method for forming N-heterocyclic compounds. nih.gov

These methodologies, which are being successfully applied to the synthesis of pyrroles and other heterocyclic systems, provide a clear roadmap for developing more sustainable and efficient synthetic routes for complex pyrrolizine derivatives in the future. semanticscholar.orgnih.gov

Synergistic Integration of Experimental and Computational Research Paradigms

The integration of computational modeling with experimental research has become a cornerstone of modern drug discovery, accelerating the development of new pyrrolizine-based compounds. This synergistic approach allows scientists to predict biological activity, understand drug-target interactions, and rationally design more effective molecules before undertaking costly and time-consuming laboratory synthesis. rsc.orgnih.gov

Molecular docking is a widely used computational technique in this field. It simulates the binding of a candidate molecule into the active site of a target protein, such as an enzyme or receptor. research-nexus.netnih.gov For example, docking studies of novel pyrrolizine derivatives in the active sites of COX enzymes and various kinases have shown excellent correlation with their experimentally measured inhibitory activities, validating the computer models and providing insights into the structural basis for their potency. nih.gov In the development of anti-Alzheimer's agents, molecular docking simulations confirmed the binding modes of pyrrolizine inhibitors within the human acetylcholinesterase active site, supporting the observed biological results. research-nexus.netnih.gov

Beyond docking, computational biology tools are used for large-scale target identification. Machine-learning approaches can screen large databases of compounds against known biological targets. One such study tested over 200 pyrrolizidine alkaloids and predicted with high probability that the muscarinic acetylcholine receptor M1 was a primary target, a finding that was subsequently confirmed by in vitro assays. nih.gov Computational methods are also used to probe reaction mechanisms and predict stereochemical outcomes in synthetic chemistry, helping to optimize reaction conditions and improve yields, as demonstrated in the enantioselective synthesis of cis-pyrrolizine derivatives. rsc.org This powerful combination of in silico prediction and experimental validation is crucial for navigating the complex chemical space of pyrrolizine derivatives and efficiently identifying promising new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Allylhexahydro-1H-pyrrolizin-1-amine, and how can structural purity be validated?

- Methodological Answer : A multi-step synthesis approach is typical for such bicyclic amines. For example, allylation of hexahydro-1H-pyrrolizin-1-amine precursors using allyl halides or allyl carbonates in the presence of a base (e.g., cesium carbonate) can yield the target compound. Catalytic systems like copper(I) bromide may enhance reaction efficiency . Structural validation should combine mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ peaks) and ¹H/¹³C NMR to resolve allyl group signals (δ ~5–6 ppm for vinyl protons and δ ~40–50 ppm for tertiary carbons) .

Q. How can researchers optimize reaction conditions to minimize byproducts during allylation?

- Methodological Answer : Reaction optimization should focus on solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like DMSO or DMF improve nucleophilicity of the amine, while temperatures between 35–60°C balance reactivity and side reactions . Monitoring via TLC or LC-MS at intermediate stages helps identify byproducts (e.g., over-alkylation). Adjusting the allylating agent-to-amine ratio (1.2–1.5 equivalents) can suppress di-substitution .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in stereochemical assignments for N-allylated pyrrolizidines?

- Methodological Answer : Conflicting stereochemical data may arise from dynamic ring puckering or allyl group rotamers. Use variable-temperature NMR to probe conformational exchange (e.g., coalescence experiments). X-ray crystallography via SHELXL refinement provides definitive stereochemical assignments, leveraging high-resolution data to model bond angles and torsional strains . For non-crystalline samples, computational methods (DFT-based NMR chemical shift prediction) can cross-validate experimental data .

Q. How do electronic and steric effects of the allyl group influence the reactivity of the pyrrolizidine core in downstream functionalization?

- Methodological Answer : The allyl group’s electron-donating and steric bulk alter regioselectivity in reactions like oxidation or cross-coupling. For instance, allyl-substituted amines may direct electrophilic attacks to less hindered positions. Computational tools (e.g., Fukui function analysis) map reactive sites, while kinetic studies under varying substituents (e.g., comparing allyl vs. propargyl analogs) isolate steric/electronic contributions .

Q. What methodologies enable the detection of trace degradation products in stability studies?

- Methodological Answer : Accelerated stability testing under thermal/humidity stress, paired with high-resolution LC-MS/MS, identifies degradation pathways. Derivatization using hydrazine-based reagents (e.g., dansylhydrazine for aldehydes) enhances detection of low-abundance oxidative byproducts . Isotopic labeling (e.g., ¹⁵N- or ¹³C-tagged analogs) aids in tracking fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.